5-(Difluoromethyl)-2-fluorobenzaldehyde
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Overview
Description
5-(Difluoromethyl)-2-fluorobenzaldehyde: is an organic compound characterized by the presence of both difluoromethyl and fluorobenzaldehyde functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a fluorobenzaldehyde derivative, using difluoromethylating agents like TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-fluorobenzaldehyde may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Formation of 5-(Difluoromethyl)-2-fluorobenzoic acid
Reduction: Formation of 5-(Difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-(Difluoromethyl)-2-fluorobenzaldehyde is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules, making it valuable in the development of new synthetic methodologies and the synthesis of fluorinated compounds .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. The presence of fluorine atoms can influence the compound’s interaction with biological targets, providing insights into structure-activity relationships.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s effects on molecular pathways .
Comparison with Similar Compounds
- 5-(Difluoromethyl)-2-fluorobenzoic acid
- 5-(Difluoromethyl)-2-fluorobenzyl alcohol
- 5-(Difluoromethyl)-2-fluorobenzene
Comparison: Compared to similar compounds, 5-(Difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both an aldehyde group and difluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications. The aldehyde group allows for further functionalization, while the difluoromethyl group enhances stability and reactivity .
Properties
Molecular Formula |
C8H5F3O |
---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-4,8H |
InChI Key |
PHIBKXLFKSNSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C=O)F |
Origin of Product |
United States |
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